
4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one is a complex organic compound with the molecular formula C23H17N3OS This compound is characterized by the presence of a pyridazinone core substituted with benzyl and phenoxathiin groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenoxathiin derivatives with a pyridazinone precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance production rates and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3-amine
- 4-Benzyl-6-(phenoxathiin-2-yl)-3-(N-phthalyl-DL-alanyl)mercapto-pyrimidine
- 4-Benzyl-6-(phenoxathiin-2-yl)-3-(N-phthalyl-L-valyl)mercapto-pyrimidine
Uniqueness
4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one stands out due to its specific substitution pattern and the presence of both benzyl and phenoxathiin groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
667466-69-5 |
|---|---|
Formule moléculaire |
C23H16N2O2S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
5-benzyl-3-phenoxathiin-2-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H16N2O2S/c26-23-17(12-15-6-2-1-3-7-15)13-18(24-25-23)16-10-11-20-22(14-16)28-21-9-5-4-8-19(21)27-20/h1-11,13-14H,12H2,(H,25,26) |
Clé InChI |
GNHOJMDXZQLCRV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC(=NNC2=O)C3=CC4=C(C=C3)OC5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


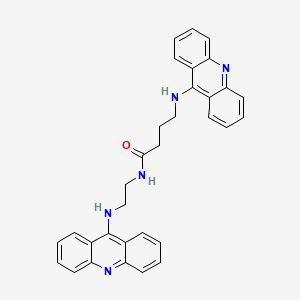
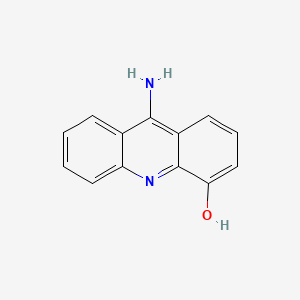
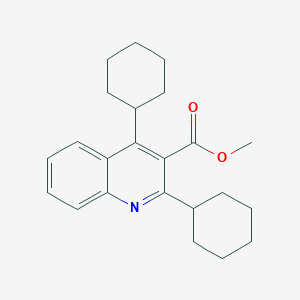
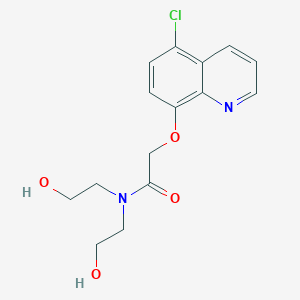
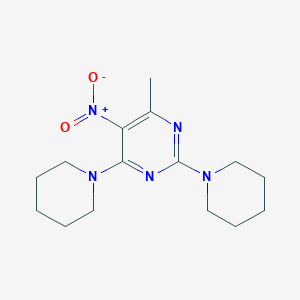
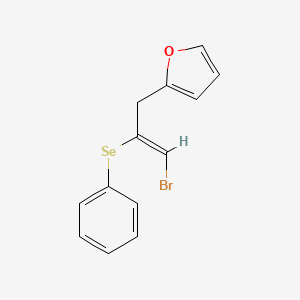
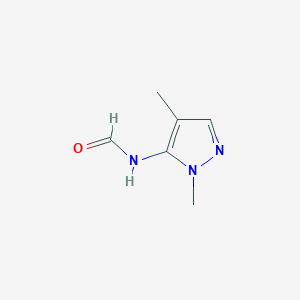


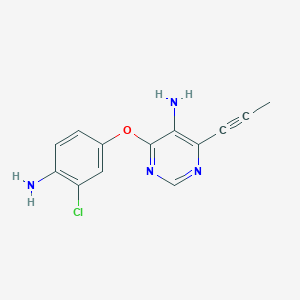

![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)

![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)
